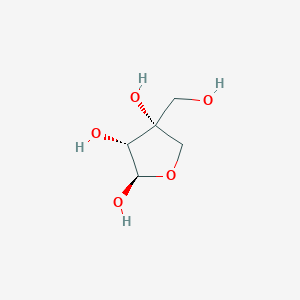
beta-D-Apiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-apiose is a D-apiofuranose.
Applications De Recherche Scientifique
Structural and Functional Role in Plant Biochemistry
Beta-D-apiose in Plant Cell Walls:
this compound is a critical component of the polysaccharide rhamnogalacturonan II, found in plant cell walls. It contributes to the structural integrity and stability of these walls by forming borate ester linkages that cross-link RG-II dimers. This structural feature enhances cell wall rigidity and influences plant growth and development .
Enzymatic Synthesis:
The enzymatic synthesis of this compound involves the bifunctional enzyme UDP-apiose/UDP-xylose synthase, which catalyzes the conversion of UDP-alpha-D-glucuronic acid to UDP-alpha-D-apiose. This process is vital for the biosynthesis of various glycosides and pectins in plants .
Microbial Catabolism
Microbial Pathways:
Recent studies have identified multiple catabolic pathways for this compound in gut microbiota, particularly within species such as Bacteroides vulgatus and Bacteroides dorei. These pathways enable the utilization of this compound as a carbon source, showcasing its importance in microbial metabolism . The discovery of these pathways opens avenues for further research into microbial enzyme functions and their ecological roles.
Biocatalysis and Glycosidases
Biocatalytic Applications:
this compound is utilized in biocatalytic processes involving glycosidases that recognize apiose residues. These enzymes can be engineered for improved efficiency in glycosylation reactions, making them valuable for producing glycosylated compounds with therapeutic potential .
Case Study: Enzyme Engineering
A study on apiosyltransferases demonstrated how specific mutations can enhance enzyme affinity for this compound, leading to increased catalytic rates in glycosylation reactions. Such advancements could facilitate the development of more effective biocatalysts for pharmaceutical applications .
Therapeutic Potential
Anticancer Research:
Emerging research suggests that this compound may have potential therapeutic applications, particularly in cancer treatment. Compounds derived from this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression, such as prostate acid phosphatase . Continued exploration of these compounds could lead to novel anticancer therapies.
Computational Studies
NMR Spectroscopy Insights:
Computational studies utilizing nuclear magnetic resonance (NMR) spectroscopy have provided insights into the structural characteristics of this compound and its derivatives. These studies enhance our understanding of how this compound interacts with other molecules, which is crucial for designing new compounds with desired properties .
Data Tables
Propriétés
Numéro CAS |
36465-64-2 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2R,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5+/m0/s1 |
Clé InChI |
ASNHGEVAWNWCRQ-VPENINKCSA-N |
SMILES |
C1C(C(C(O1)O)O)(CO)O |
SMILES isomérique |
C1[C@@]([C@H]([C@@H](O1)O)O)(CO)O |
SMILES canonique |
C1C(C(C(O1)O)O)(CO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















